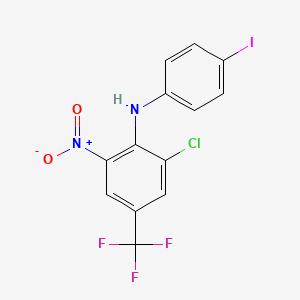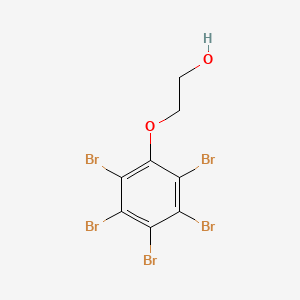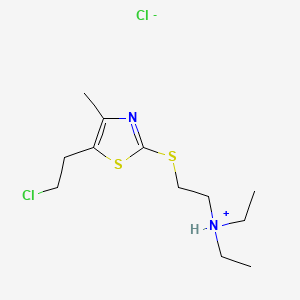
2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole core structure.
Introduction of the Chloroethyl Group: The chloroethyl group is introduced by reacting the thiazole intermediate with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the chloroethyl-substituted thiazole with an appropriate thiol compound under mild conditions.
Final Product Formation: The final product, this compound, is obtained by reacting the intermediate with diethylamine and hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial techniques include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding reduced derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioether derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Chemical Research: The compound is used in various chemical reactions to study its reactivity and to develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The thiazole ring and thioether linkage contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(2-Bromoethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride
- 2-((5-(2-Iodoethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride
- 2-((5-(2-Fluoroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride
Uniqueness
2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride is unique due to the presence of the chloroethyl group, which imparts specific reactivity and biological activity. The combination of the thiazole ring, thioether linkage, and chloroethyl group makes it a versatile compound with diverse applications in medicinal chemistry, biological studies, and industrial processes.
Properties
CAS No. |
74277-03-5 |
|---|---|
Molecular Formula |
C12H22Cl2N2S2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[[5-(2-chloroethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C12H21ClN2S2.ClH/c1-4-15(5-2)8-9-16-12-14-10(3)11(17-12)6-7-13;/h4-9H2,1-3H3;1H |
InChI Key |
ZZRLGDLIAKWSRN-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCSC1=NC(=C(S1)CCCl)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


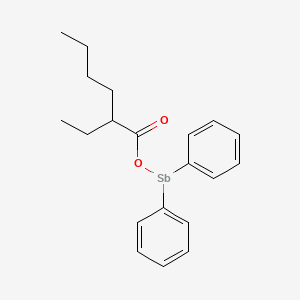
![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)
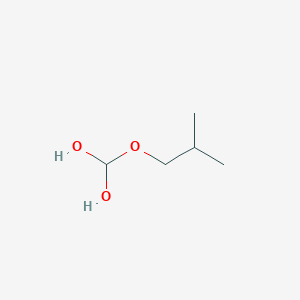
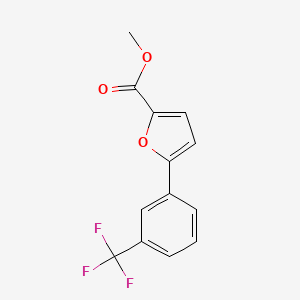
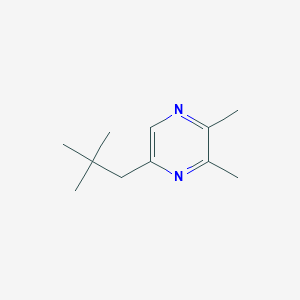
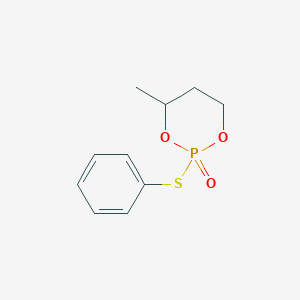
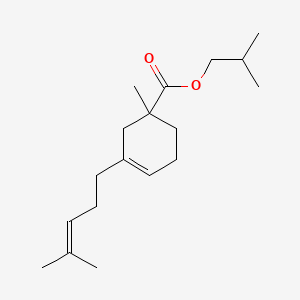

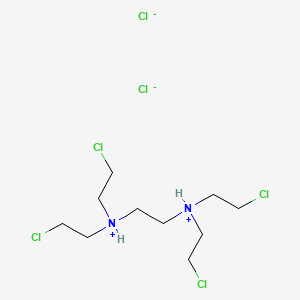
![1-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]pyrrolidine](/img/structure/B13762696.png)
